molecular formula C15H12N2O3 B1398019 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile CAS No. 676495-31-1

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile

Cat. No. B1398019
M. Wt: 268.27 g/mol
InChI Key: GHVWADGVEANDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C15H12N2O3. It is used in laboratory settings and for the manufacture of chemical compounds .


Synthesis Analysis

There are two main synthesis routes for this compound . One method involves dissolving the corresponding aldehyde, 6-chloronicotinonitrile, and potassium carbonate in anhydrous DMF and heating at about 110°C under nitrogen . The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layer is dried over sodium sulfate, filtered, and concentrated under vacuum . The crude mixture is purified by flash chromatography using hexanes/ethyl acetate as eluant .

Another method involves stirring a mixture of aldehyde, amine, and 4 Å molecular sieves in methanol overnight under a nitrogen atmosphere at room temperature . The following day, sodium borohydride is added and the reaction mixture is stirred for 3 hours . The reaction mixture is then filtered off and the solvent evaporated to yield a residue which is purified by SCX or flash chromatography .


Molecular Structure Analysis

The molecular weight of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is 268.27 g/mol. The compound’s structure includes a pyridine ring, which is a basic heterocyclic aromatic organic compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” include the reaction of the corresponding aldehyde with 6-chloronicotinonitrile in the presence of potassium carbonate . Another reaction involves the reduction of the aldehyde group to a hydroxyl group using sodium borohydride .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” are not specified in the available literature .

Scientific Research Applications

Environmental Fate and Ecotoxicity of Phenolic Compounds

  • Studies on nonylphenol ethoxylates (NPE) and their degradation products, such as nonylphenol (NP), highlight the environmental persistence and aquatic toxicity of these compounds. These findings are essential for understanding the environmental impact of similar phenolic compounds used in industrial applications (C. Staples et al., 2004).

Analytical and Environmental Chemistry of Alkylphenols

  • A comprehensive review of alkylphenol ethoxylates (APEs) details their widespread use, degradation to more persistent forms, and endocrine-disrupting potential, emphasizing the need for careful consideration of similar compounds in consumer products and industrial processes (G. Ying et al., 2002).

Applications of Redox Mediators in Organic Pollutant Treatment

  • The use of enzymes and redox mediators for the degradation of recalcitrant organic pollutants in wastewater suggests potential applications of phenolic compounds as redox mediators in environmental remediation technologies (Maroof Husain & Q. Husain, 2007).

Synthetic Phenolic Antioxidants: Occurrence, Exposure, and Toxicity

  • The environmental occurrence, human exposure, and potential toxicity of synthetic phenolic antioxidants underline the importance of assessing the safety and environmental impact of phenolic compounds used as antioxidants in various applications (Runzeng Liu & S. Mabury, 2020).

Safety And Hazards

“6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile” is classified as having acute oral toxicity (Category 4, H302) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . It may also cause skin corrosion or irritation .

properties

IUPAC Name

6-(2-ethoxy-4-formylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-19-14-7-11(10-18)3-5-13(14)20-15-6-4-12(8-16)9-17-15/h3-7,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVWADGVEANDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile

Synthesis routes and methods

Procedure details

Using a method similar to Example 365, step 1, and using 3-ethoxy-4-hydroxy-benzaldehyde (3.00 g, 18.0 mmol), 6-chloro-nicotinonitrile (2.65 g, 18.0 mmol), and potassium carbonate (6.62 g, 45.2 mmol) in dimethylacetamide (90 mL), after 3 h at 100° C. (no purification) provides 4.52 g (93%) of the title compound as a yellow/white solid: mass spectrum (electrospray): m/z=269.0 (M+1); 1H NMR (CDCl3): 9.96 (s, 1H), 8.39 (d, 1H, J=2.0 Hz), 7.95 (dd, 1H, J=2.0, 8.3 Hz), 7.55-7.50 (m, 2H), 7.33 (d, 1H, J=7.8 Hz), 7.11 (d, 1H, J=9.3 Hz), 4.05 (q, 2H, J=6.8 Hz), 1.16 (t, 3H, J=6.8 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Quantity
6.62 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.